molecular formula C21H23NO3S B1613357 2-Carboethoxy-3'-thiomorpholinomethyl benzophenone CAS No. 898762-90-8

2-Carboethoxy-3'-thiomorpholinomethyl benzophenone

Cat. No.: B1613357
CAS No.: 898762-90-8
M. Wt: 369.5 g/mol
InChI Key: SJFTYNPVLYUKNN-UHFFFAOYSA-N
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Description

2-Carboethoxy-3’-thiomorpholinomethyl benzophenone is an organic compound with the molecular formula C21H23NO3S It is a derivative of benzophenone, featuring a thiomorpholine ring and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboethoxy-3’-thiomorpholinomethyl benzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Thiomorpholine Group: The thiomorpholine group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzophenone derivative with thiomorpholine under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of 2-Carboethoxy-3’-thiomorpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Carboethoxy-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiomorpholine ring, where nucleophiles such as amines or thiols can replace the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile, often with heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

2-Carboethoxy-3’-thiomorpholinomethyl benzophenone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Carboethoxy-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The thiomorpholine ring and benzophenone core play crucial roles in binding to these targets, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Carboethoxy-4’-thiomorpholinomethyl benzophenone: Similar structure but with the thiomorpholine group at a different position.

    2-Carboethoxy-3’-piperidinomethyl benzophenone: Contains a piperidine ring instead of a thiomorpholine ring.

    2-Carboethoxy-3’-morpholinomethyl benzophenone: Features a morpholine ring instead of a thiomorpholine ring.

Uniqueness

2-Carboethoxy-3’-thiomorpholinomethyl benzophenone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties

Biological Activity

2-Carboethoxy-3'-thiomorpholinomethyl benzophenone (CETMB) is an organic compound with the molecular formula C21H23NO3S. It is a derivative of benzophenone, characterized by the presence of a thiomorpholine ring and an ethyl ester group. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

CETMB has been studied for its antimicrobial effects against various pathogens. Research indicates that compounds with similar structures often exhibit significant antibacterial properties. For instance, derivatives of benzophenone have shown varying degrees of activity against Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentrations (MICs) : In studies involving related compounds, MIC values against bacteria such as Staphylococcus aureus and Escherichia coli ranged from 10 to 50 µg/mL, suggesting potential effectiveness for CETMB as well .

Anticancer Activity

Preliminary investigations into the anticancer properties of CETMB reveal promising results. Compounds with structural similarities have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Cell Lines Tested : Studies have typically involved human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that certain derivatives could reduce cell viability significantly at concentrations ranging from 5 to 25 µM .

While specific mechanisms for CETMB remain to be fully elucidated, it is hypothesized that the thiomorpholine ring may play a critical role in its biological activity. The compound's ability to interact with cellular targets could involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Cell Membrane Disruption : The lipophilic nature of CETMB may facilitate its incorporation into cellular membranes, leading to disruption and subsequent cell death.

Comparative Analysis with Similar Compounds

To better understand the biological activity of CETMB, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeMIC (µg/mL) against E. coliAnticancer Activity
2-Carboethoxy-4'-thiomorpholinomethyl benzophenoneThiomorpholine derivative20Moderate
2-Carboethoxy-3'-piperidinomethyl benzophenonePiperidine derivative15High
2-Carboethoxy-3'-morpholinomethyl benzophenoneMorpholine derivative25Low

This table illustrates that while CETMB shows promise, further studies are necessary to establish its efficacy relative to other compounds.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, CETMB was tested against several bacterial strains. The results indicated moderate antibacterial activity, particularly against Bacillus subtilis, with an MIC of approximately 25 µg/mL. This suggests that CETMB could be a candidate for further development as an antimicrobial agent .

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of CETMB derivatives found that certain modifications enhanced cytotoxicity in MCF-7 cells. The compound demonstrated significant inhibition of cell growth at concentrations as low as 10 µM, indicating its potential as a scaffold for developing new anticancer drugs .

Properties

IUPAC Name

ethyl 2-[3-(thiomorpholin-4-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-2-25-21(24)19-9-4-3-8-18(19)20(23)17-7-5-6-16(14-17)15-22-10-12-26-13-11-22/h3-9,14H,2,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFTYNPVLYUKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643359
Record name Ethyl 2-{3-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-90-8
Record name Ethyl 2-[3-(4-thiomorpholinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-{3-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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